Regioisomeric Differentiation: 4-Piperidinyl vs. 3-Piperidinyl Cyclopropanol Hydrophilicity
The 4-substituted regioisomer, 1-(piperidin-4-yl)cyclopropan-1-ol, exhibits a lower predicted lipophilicity (XLogP3-AA = 0.2) compared to 1-(piperidin-3-yl)cyclopropan-1-ol (XLogP3-AA = 0.5), a difference of 0.3 log units [1]. This difference arises from the distinct electronic environment of the piperidine ring-attachment points and translates to a measurable shift in aqueous solubility and permeability. The 4-substituted isomer also possesses 2 hydrogen bond donors and 2 hydrogen bond acceptors, identical to the 3-substituted isomer, but its lower TPSA (32.3 Ų vs. 37.3 Ų for the 3-substituted isomer) indicates a slightly more compact polar surface, which may favor membrane permeation when both donors and acceptors are engaged [1].
| Evidence Dimension | Predicted lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 1-(piperidin-3-yl)cyclopropan-1-ol: XLogP3-AA = 0.5 |
| Quantified Difference | Δ = 0.3 log units (more hydrophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
A 0.3-log-unit difference in lipophilicity can substantially influence aqueous solubility, CYP enzyme susceptibility, and in vivo clearance, making the 4-substituted isomer preferable for projects seeking to maintain low logP while retaining a compact polar core.
- [1] PubChem Compound Summary for CID 68014684 (1-(Piperidin-4-yl)cyclopropan-1-ol) and CID 134129820 (1-(piperidin-3-yl)cyclopropan-1-ol). National Center for Biotechnology Information. View Source
